Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
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Overview
Description
“Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride” is a chemical compound that contains bromine atoms, an imidazo[1,2-a]pyridine ring, and a carboxylate group . It is a solid substance . This compound is used in organic syntheses and as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate group . The SMILES string representation of the compound is COC(C1=CN2C=CN=C2C(Br)=C1)=O .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 255.07 . The compound is soluble in water due to the presence of the carboxylate group .Scientific Research Applications
Synthesis and Derivative Studies
- A significant application involves the synthesis of imidazo[1,2-a]pyridine derivatives for their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This synthesis approach indicates a broader interest in exploring the bioactive potential of imidazo[1,2-a]pyridine derivatives (Abignente et al., 1982).
- Another study highlights the synthesis of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, showcasing a novel one-pot catalytic synthesis method for bicyclic imidazole derivatives. This process underscores the chemical versatility and utility of imidazo[1,2-a]pyridine compounds in creating complex molecular structures (Bäuerlein et al., 2009).
- The development of new tricyclic pyridinones from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine illustrates the compound's role as a precursor in synthesizing more complex molecules with potential bioactivity (Castera-Ducros et al., 2006).
Pharmaceutical and Biological Applications
- The compound has been implicated in studies focusing on the synthesis and evaluation of derivatives for anti-hepatitis B virus (HBV) activity. This research indicates its potential utility in developing antiviral agents (Chen et al., 2011).
- Additionally, derivatives of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride have been explored for their cytotoxic and tubercular activities, further highlighting the compound's relevance in pharmaceutical research and its role in creating potential therapeutics (Sanghavi et al., 2022).
Chemical Synthesis and Methodology
- The compound serves as a critical intermediate in the synthesis of cardiotonic agents, demonstrating its importance in the development of treatments for conditions such as congestive heart failure (Yamanaka et al., 1992).
- Research into the efficient synthesis of new 8-aryl tricyclic pyridinones using this compound as a starting material showcases the compound's utility in facilitating complex chemical transformations (Castera-Ducros et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a complex compound with multiple functional groups. It’s known that the imidazo[1,2-a]pyridine core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
The bromine atom in the compound gives it the ability to participate in various organic reactions . The imidazo[1,2-a]pyridine ring allows it to interact with biomolecules
Properties
IUPAC Name |
methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6;/h2-5H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGKGJKYPCBQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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